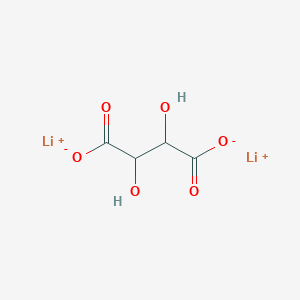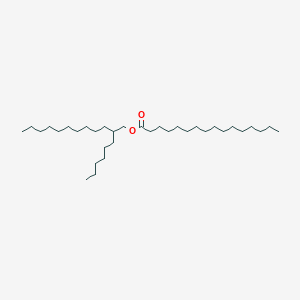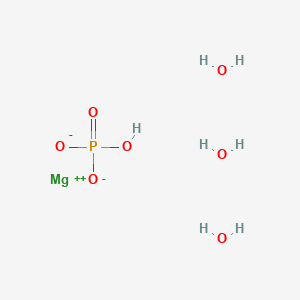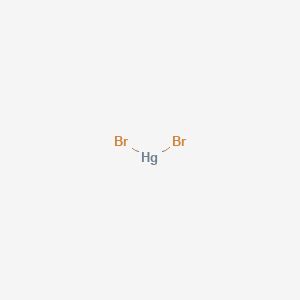
Zinc BiCarbonate
Vue d'ensemble
Description
Zinc bicarbonate (Zn(HCO3)2) is an inorganic compound that has a wide range of applications in science and industry. It is a white powder that is soluble in water and is used as a precursor in the production of other zinc compounds. This compound has been used in the production of pharmaceuticals, industrial chemicals, and food additives, as well as in the treatment of zinc deficiency. This compound has also been studied for its potential use in the treatment of certain diseases, including cancer and diabetes.
Applications De Recherche Scientifique
1. Role in Plant Nutrition and Soil Chemistry
Zinc bicarbonate influences plant growth, particularly in rice genotypes. It impacts the elongation and distribution of organic acids in the roots, affecting the growth of fine roots differently in zinc-efficient and zinc-inefficient genotypes. Bicarbonate content can induce zinc deficiency in lowland rice, influencing organic acids' exudation and accumulation in roots (Hajiboland, Yang, Römheld, & Neumann, 2005). Furthermore, bicarbonate has been shown to have greater effects than high pH on inhibiting root growth of zinc-inefficient rice genotypes (Yang, Hajiboland, & Römheld, 2003).
2. Interaction with Carbonic Anhydrase
This compound plays a significant role in the functioning of carbonic anhydrase, a zinc-dependent metalloenzyme. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate, a process crucial in various physiological processes and pathologies, including cancer and obesity (Winum, Scozzafava, Montero, & Supuran, 2008). Zinc ion's coordination in carbonic anhydrase and its interactions are essential for understanding the enzyme's functioning and developing inhibitors for therapeutic applications (Song, Wilson, Farquhar, Lewis, & Emerson, 2012).
3. Environmental and Industrial Applications
This compound compounds are relevant in environmental and industrial contexts, such as photocatalytic reduction of bicarbonate to formate, a process with potential environmental benefits (Leonard, Pan, & Heagy, 2015). Additionally, this compound's interactions in carbon dioxide regeneration behaviors of alkanolamine absorbents are significant for industrial carbon capture processes (Choi, Sivanesan, Lee, Youn, Park, Kim, Grace, Kim, & Jeong, 2016).
4. Biotechnological Applications
In the biotechnological field, the interaction of this compound with carbonic anhydrase has implications for artificial lungs, biosensors, and CO2 sequestration systems. Understanding these interactions contributes to the development and optimization of these applications (Boone, Habibzadegan, Gill, & McKenna, 2013).
5. Material Science and Electrochemical Storage
This compound plays a role in the development of materials for electrochemical storage applications. For instance, it's involved in the design of hierarchically porous carbons for zinc-ion hybrid supercapacitors (Chen, Hu, Pan, & Wang, 2021).
Safety and Hazards
Like many chemical compounds, zinc bicarbonate should be handled with care . It is recommended to avoid contact with skin and eyes, and not to ingest or inhale the compound . In case of contact, wash with plenty of soap and water . If it gets into the eyes, rinse cautiously with water for several minutes .
Orientations Futures
While zinc bicarbonate is not a common compound, it has important applications, particularly in scientific research . It often serves as an intermediary in the study of other zinc compounds and in the biological availability of zinc . Despite its limited stability and commercial usage, this compound plays a pivotal role in various chemical studies and reactions . Its role in facilitating zinc availability in biological systems is of notable interest . More research is needed to explore its potential applications and understand its properties better .
Mécanisme D'action
Target of Action
Zinc carbonate basic, also known as Zinc BiCarbonate or zinc;hydrogen carbonate, is an inorganic compound with the formula ZnCO3 . It primarily targets zinc transporters in various organisms, playing a crucial role in maintaining cellular equilibrium . Zinc transporters are responsible for the mobilization of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .
Mode of Action
Zinc carbonate basic interacts with its targets by undergoing a series of reactions. When exposed to carbon dioxide and water vapor, zinc oxide forms basic zinc carbonate . This process involves the absorption of carbon dioxide and water vapor by zinc oxide . The initial stages of the reaction are influenced by the water pretreatment of the oxide .
Biochemical Pathways
Zinc carbonate basic affects various biochemical pathways. Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .
Pharmacokinetics
Studies on zinc gluconate, another zinc compound, suggest that zinc absorption in humans could be improved by zinc complexation with gluconate . This might hint at the possibility of similar absorption enhancement with zinc carbonate basic, but more research is needed to confirm this.
Result of Action
The result of the action of zinc carbonate basic is the formation of a highly-disordered basic zinc carbonate, which shows an increase in order on ageing . This compound is formed as a result of the absorption of carbon dioxide and water vapor by zinc oxide .
Action Environment
The action of zinc carbonate basic is influenced by environmental factors such as gas pressures and reaction temperatures . For instance, the absorption of carbon dioxide and water vapor by zinc oxide to form basic zinc carbonate was studied for a range of gas pressures and reaction temperatures . Water pretreatment of the oxide was found to influence the initial stages of the reaction .
Analyse Biochimique
Biochemical Properties
Zinc, the primary component of Zinc Carbonate Basic, is known to interact with a wide range of enzymes, proteins, and other biomolecules. It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc is essential for the catalytic activity of hundreds of enzymes and plays a role in protein and DNA synthesis . It is also involved in the modulation of several Zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .
Cellular Effects
Zinc Carbonate Basic, through its zinc component, has significant effects on various types of cells and cellular processes. Zinc is involved in many aspects of cellular metabolism. It enhances immune function, influences cell signaling pathways, gene expression, and cellular metabolism . It is also known to play a central role in the immune system, and zinc-deficient persons experience increased susceptibility to a variety of pathogens .
Molecular Mechanism
Zinc Carbonate Basic exerts its effects at the molecular level primarily through the action of zinc. Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several Zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .
Temporal Effects in Laboratory Settings
The effects of Zinc Carbonate Basic over time in laboratory settings have been studied. For instance, the synthesis of Zinc Carbonate Basic from zinc oxide and ammonium hydrogencarbonate in aqueous medium was shown to result in the formation of Pentazinc hexahydroxydicarbonate (Zn5(CO3)2(OH)6) at experimental times longer than 60 minutes .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Zinc Carbonate Basic in animal models are limited, research on zinc supplementation provides some insights. For instance, zinc supplementation can relieve the severity of Inflammatory Bowel Disease (IBD) especially in patients with zinc deficiency .
Metabolic Pathways
Zinc, the key component of Zinc Carbonate Basic, is involved in numerous metabolic pathways. It is required for the catalytic activity of hundreds of enzymes and plays a role in protein and DNA synthesis . Zinc is also crucial for normal development and function of cells mediating non-specific immunity such as neutrophils and natural killer cells .
Transport and Distribution
Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake . Additionally, the storage of this essential element is predominantly mediated by metallothioneins (MTs) .
Subcellular Localization
Around 85% of zinc is tightly linked to proteins that perform both functional and structural purposes .
Propriétés
IUPAC Name |
zinc;hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Zn/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHQDTOLHOFHHK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)



